

Application Notes and Protocols for Omberacetam HPLC Analysis

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Compound of Interest

Compound Name: Omberacetam (Standard)

Cat. No.: B1679845

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This document provides a detailed methodology for the quantitative analysis of Omberacetam (also known as Noopept or GVS-111) in bulk drug substance using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established analytical principles for similar pharmaceutical compounds and are intended to serve as a comprehensive guide for quality control and research purposes.

Omberacetam, chemically N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic agent.^[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This application note describes the preparation of a standard solution of Omberacetam and a reversed-phase HPLC (RP-HPLC) method for its analysis.

Physicochemical Properties of Omberacetam

A summary of the key physicochemical properties of Omberacetam is presented in the table below. This information is essential for the development of a robust analytical method.

Property	Value	Reference
Chemical Name	N-phenylacetyl-L-prolylglycine ethyl ester	[1]
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₄	
Molar Mass	318.37 g/mol	
Solubility	Soluble in DMSO (≥100 mg/mL), Ethanol, Methanol. Slightly soluble in water.	[2][3]

Experimental Protocols

Preparation of Omberacetam Standard Stock Solution

This protocol describes the preparation of a 1000 µg/mL Omberacetam standard stock solution.

Materials and Equipment:

- Omberacetam reference standard (purity ≥ 99.5%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Analytical balance (4-decimal place)
- 100 mL volumetric flask (Class A)
- Sonicator
- Pipettes (calibrated)

Procedure:

- Accurately weigh approximately 100 mg of the Omberacetam reference standard.
- Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

- Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (or a suitable solvent like methanol) to the flask.
- Sonicate the flask for 10-15 minutes to ensure complete dissolution of the Omberacetam.
- Allow the solution to return to room temperature.
- Make up the volume to the 100 mL mark with the same solvent mixture.
- Mix the solution thoroughly by inverting the flask several times.

This stock solution should be stored in a refrigerator at 2-8°C and protected from light.

Preparation of Working Standard Solutions and Calibration Curve

This protocol outlines the preparation of a series of working standard solutions for generating a calibration curve.

Procedure:

- From the 1000 µg/mL stock solution, prepare a series of at least five working standard solutions by serial dilution with the mobile phase.
- A suggested concentration range for the calibration curve is 10-100 µg/mL.
- For example, to prepare a 50 µg/mL working standard, pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

HPLC Method for Omberacetam Analysis

The following HPLC method is a representative procedure based on methods developed for the related compound, piracetam, and is suitable for the analysis of Omberacetam.[\[4\]](#)[\[5\]](#)

Chromatographic Conditions:

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase	Acetonitrile : 0.02 M Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
Detection	UV at 210 nm
Run Time	Approximately 10 minutes

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

- Tailing Factor: ≤ 2.0 for the Omberacetam peak.
- Theoretical Plates: ≥ 2000 for the Omberacetam peak.
- Relative Standard Deviation (RSD) for replicate injections: $\leq 2.0\%$.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC analysis of Omberacetam.

Table 1: Calibration Curve Data

Concentration (µg/mL)	Peak Area (arbitrary units)
10	Example Value
25	Example Value
50	Example Value
75	Example Value
100	Example Value
Correlation Coefficient (r ²)	≥ 0.999

Table 2: System and Method Precision

Parameter	Acceptance Criteria
System Precision (%RSD)	≤ 2.0%
Method Precision (%RSD)	≤ 2.0%

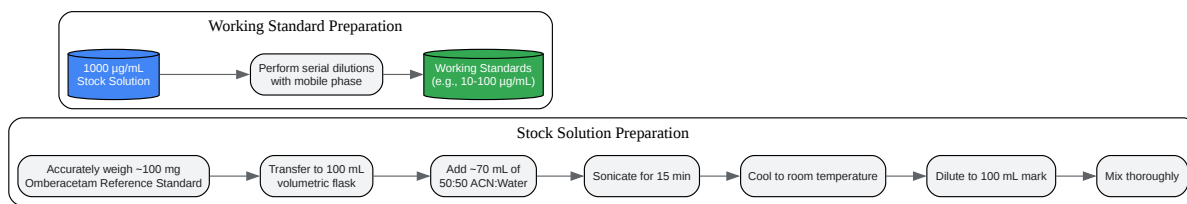
Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	% Recovery	Acceptance Criteria
Low	Example Value	98.0% - 102.0%
Medium	Example Value	98.0% - 102.0%
High	Example Value	98.0% - 102.0%

Visualizations

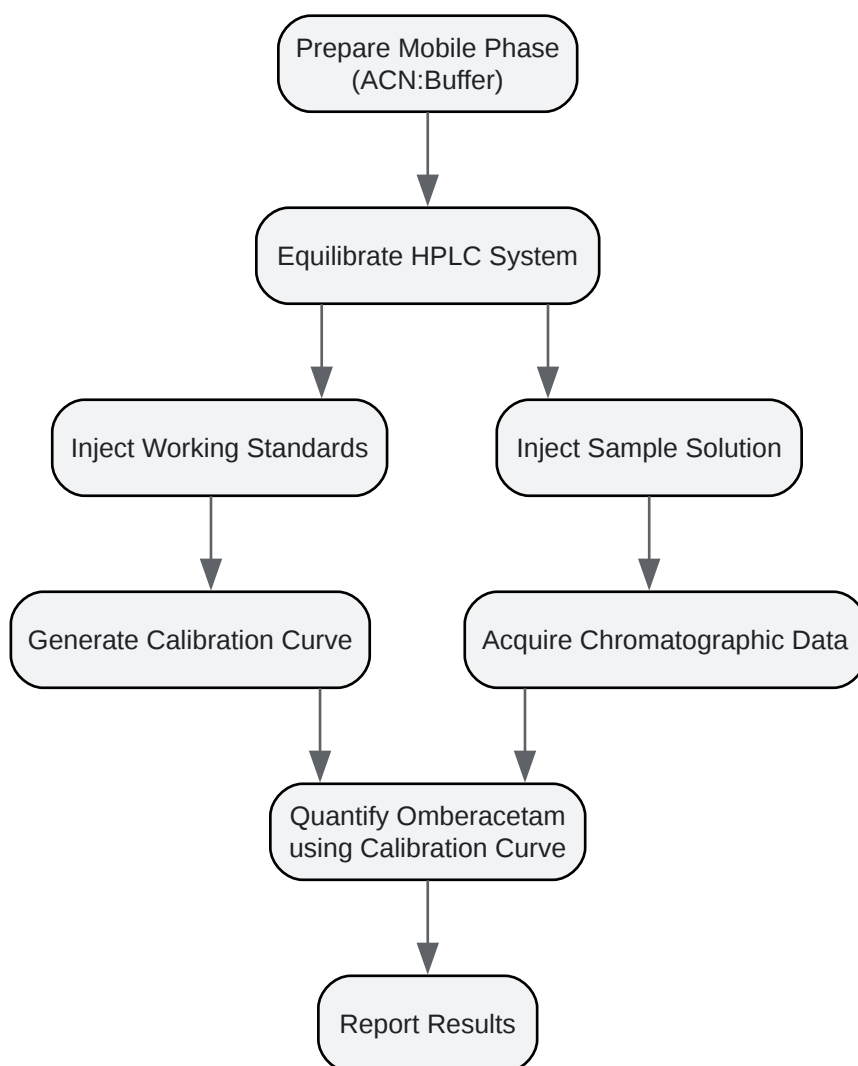
Diagrams of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.



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Caption: Workflow for Omberacetam Standard Solution Preparation.



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Caption: General Workflow for HPLC Analysis of Omberacetam.

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